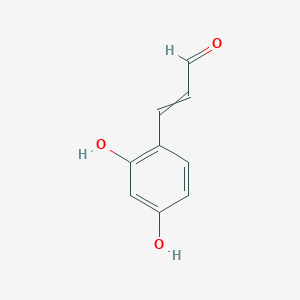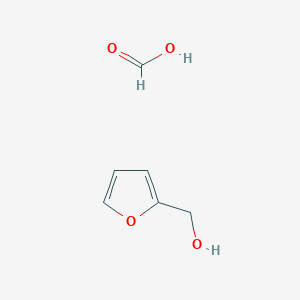
3-(2,4-dihydroxyphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It has been studied for its potential therapeutic and industrial applications due to its unique chemical structure and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(2,4-Dihydroxyphenyl)prop-2-enal can be synthesized from several precursors such as protocatechuic acid and tyrosol. One popular method is the oxidative coupling of tyrosol using copper (II) acetate as a catalyst. The synthesized compound can then be characterized and confirmed using techniques such as NMR, IR, and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis from natural sources like cinnamon and cloves suggests potential for scalable extraction and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,4-Dihydroxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Acidic conditions and oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Corresponding alcohols.
Substitution: Substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
3-(2,4-Dihydroxyphenyl)prop-2-enal has multiple scientific research applications:
Chemistry: Used as a precursor in organic synthesis and as a model compound in studying phenolic aldehydes.
Biology: Investigated for its antioxidant properties and its role in plant defense mechanisms.
Medicine: Studied for its potential anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.
Mecanismo De Acción
The mechanism by which 3-(2,4-dihydroxyphenyl)prop-2-enal exerts its effects involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dihydroxyphenyl)prop-2-enal: Similar structure but with hydroxyl groups at different positions.
2,4-Dihydroxycinnamic Acid: Similar backbone but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-(2,4-Dihydroxyphenyl)prop-2-enal is unique due to its specific hydroxylation pattern and aldehyde group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
3-(2,4-dihydroxyphenyl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-6,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWDOTNOMWCDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14100311.png)
![7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100315.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14100327.png)



![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14100351.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14100353.png)
![ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate](/img/structure/B14100354.png)
![1-(3-Hydroxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100365.png)

![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)
